1,3-Diphenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine
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Overview
Description
1,3-Diphenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine is an organic compound with the molecular formula C24H19NO. . This compound is characterized by a naphthalene ring fused with an oxazine ring, and it has two phenyl groups attached to the oxazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diphenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine can be synthesized through a multicomponent reaction involving β-naphthol, aromatic aldehydes, and aliphatic amines. One common method involves using a heterogeneous catalyst such as SiO2.HClO4 in ethanol as the solvent . Another efficient method is the Mannich reaction, which involves the condensation of β-naphthol, formaldehyde, and primary amines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of green chemistry principles, such as solvent-free conditions and reusable catalysts, is encouraged to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings and the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and substituted naphthoxazines .
Scientific Research Applications
1,3-Diphenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine has several scientific research applications:
Medicinal Chemistry: It has shown potential as a non-steroidal anti-inflammatory agent.
Biology: The compound exhibits anti-mutagenic activity in bacterial strains such as S. typhimurium and E.
Industry: It is used in the synthesis of various derivatives with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 1,3-Diphenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme. This enzyme is responsible for the production of pro-inflammatory mediators such as prostaglandins. By inhibiting COX-2, the compound reduces inflammation and pain . Molecular docking studies have shown that the compound binds effectively to the active site of the COX-2 enzyme, leading to its inhibitory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-1,3-diphenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine
- 1,3-Bis(4-chlorophenyl)-2-ethyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine
- 1,3-Bis(5-bromothiophen-2-yl)-2-ethyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine
Uniqueness
1,3-Diphenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine is unique due to its specific substitution pattern and its potent anti-inflammatory activity. Its ability to inhibit COX-2 with high binding affinity distinguishes it from other similar compounds .
Properties
CAS No. |
24609-78-7 |
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Molecular Formula |
C24H19NO |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
1,3-diphenyl-2,3-dihydro-1H-benzo[f][1,3]benzoxazine |
InChI |
InChI=1S/C24H19NO/c1-3-10-18(11-4-1)23-22-20-14-8-7-9-17(20)15-16-21(22)26-24(25-23)19-12-5-2-6-13-19/h1-16,23-25H |
InChI Key |
NBNWBPSBPMRDTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C=CC4=CC=CC=C43)OC(N2)C5=CC=CC=C5 |
Origin of Product |
United States |
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